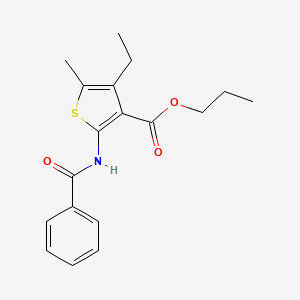
propyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate
Descripción general
Descripción
Propyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate, also known as PBT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBT is a thiophene derivative that has shown promising results in scientific research, especially in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of propyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate is not fully understood. However, it is believed that propyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate exerts its pharmacological effects by interacting with specific molecular targets in the body. propyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been found to inhibit the activity of enzymes involved in the biosynthesis of various cellular components, including DNA, RNA, and proteins. It has also been found to modulate the activity of various signaling pathways involved in cell growth and differentiation.
Biochemical and Physiological Effects:
propyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been found to have several biochemical and physiological effects in the body. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the pathogenesis of various inflammatory diseases. Additionally, propyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been found to possess antibacterial activity against various strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various in vitro and in vivo studies. However, propyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has some limitations as well. It has low solubility in aqueous solutions, which can limit its bioavailability. Additionally, propyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has not been extensively studied for its toxicity and safety profile, which can limit its potential applications in clinical settings.
Direcciones Futuras
There are several future directions for the research on propyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate. One potential area of research is the development of novel propyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of propyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate and its potential applications in the treatment of various diseases. Furthermore, the toxicity and safety profile of propyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate need to be thoroughly investigated to determine its potential applications in clinical settings.
Aplicaciones Científicas De Investigación
Propyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and bacterial infections. propyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, propyl 2-(benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has shown antibacterial activity against various strains of bacteria.
Propiedades
IUPAC Name |
propyl 2-benzamido-4-ethyl-5-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-4-11-22-18(21)15-14(5-2)12(3)23-17(15)19-16(20)13-9-7-6-8-10-13/h6-10H,4-5,11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETLIDDSWJEWBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC(=C1CC)C)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-fluorobenzamide](/img/structure/B4278386.png)
![2-(4-tert-butylphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B4278393.png)
![ethyl 5-methyl-2-[(2-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4278403.png)
![dimethyl 5-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4278406.png)

![ethyl 5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4278427.png)
![butyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4278438.png)
![ethyl 4-(2-furyl)-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4278441.png)

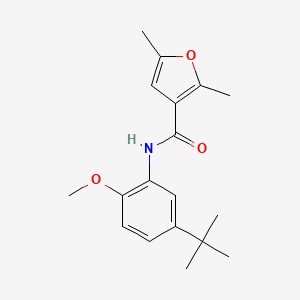
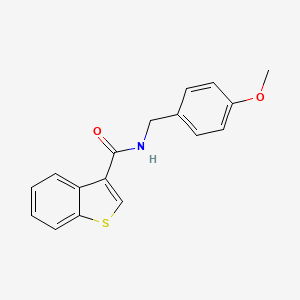
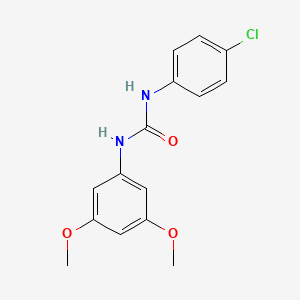
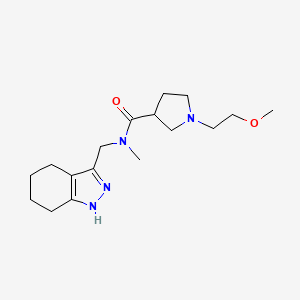
![isopropyl 4-(4-fluorophenyl)-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B4278486.png)